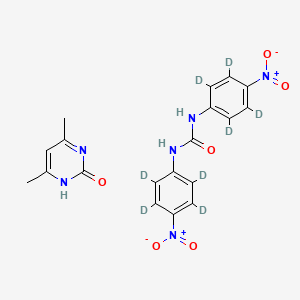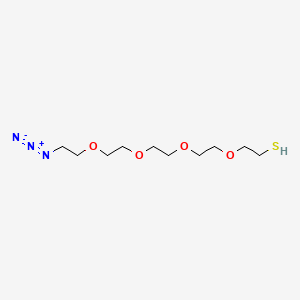
Azido-PEG4-Thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG4-Thiol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Preparation Methods
Azido-PEG4-Thiol can be synthesized through various synthetic routes. One common method involves the reaction of PEG4 with azido and thiol functional groups. The reaction conditions typically include the use of copper catalysts for the azide-alkyne cycloaddition reaction. The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Azido-PEG4-Thiol undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a stable triazole linkage without the need for a copper catalyst
Common reagents used in these reactions include copper catalysts for CuAAC and DBCO or BCN groups for SPAAC. The major products formed from these reactions are triazole linkages, which are stable and useful in various applications .
Scientific Research Applications
Azido-PEG4-Thiol has a wide range of scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugation
Biology: It is employed in the development of PROTACs for targeted protein degradation, which is a promising approach for drug discovery and targeted therapy
Medicine: This compound is used in the development of drug delivery systems, including nanoparticle drug delivery and antibody-drug conjugates (ADCs)
Mechanism of Action
The mechanism of action of Azido-PEG4-Thiol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Azido-PEG4-Thiol can be compared with other similar compounds, such as:
Azido-PEG4-Acid: Contains an azide group with a terminal carboxylic acid, used in similar click chemistry reactions.
Azido-PEG4-NHS Ester: Contains azide and NHS groups, used for bioconjugation and drug delivery.
4arm-PEG-Thiol: A thiol-functional multiarm PEG polymer used in bioconjugation and nanoparticle drug delivery.
This compound is unique due to its dual functional groups (azide and thiol), making it versatile for various click chemistry reactions and bioconjugation applications .
Properties
Molecular Formula |
C10H21N3O4S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C10H21N3O4S/c11-13-12-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2 |
InChI Key |
WXJHTWKPNRQSLU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCS)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


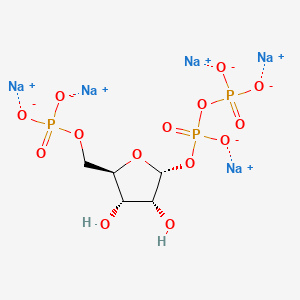
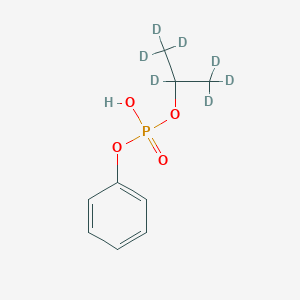
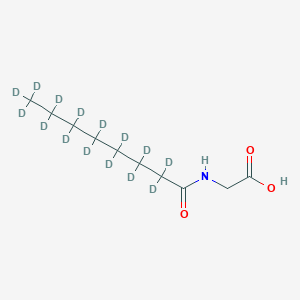

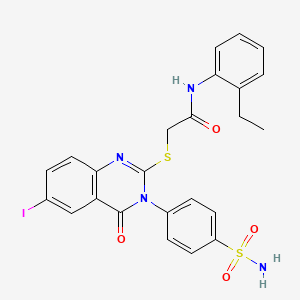
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
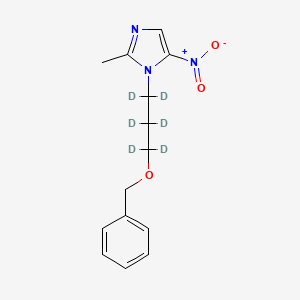
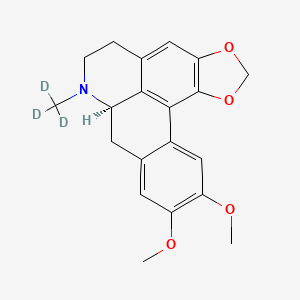


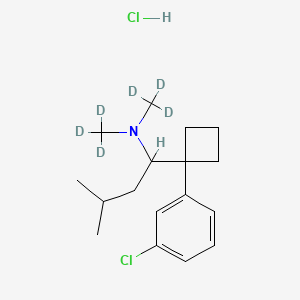

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
